

Commercial Availability of Piperidine-2-carbaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Piperidine-2-carbaldehyde

Cat. No.: B177073

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For researchers, scientists, and drug development professionals, **Piperidine-2-carbaldehyde** and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of **Piperidine-2-carbaldehyde**, detailed experimental protocols for its synthesis, and its application in the construction of complex therapeutic scaffolds.

The piperidine moiety is a ubiquitous structural motif in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for further chemical modification.^{[1][2]} **Piperidine-2-carbaldehyde**, in particular, is a key intermediate, offering a reactive aldehyde functionality for the construction of more complex molecular architectures, notably in the synthesis of indole alkaloids and their analogues.^{[3][4]}

Commercial Sourcing and Specifications

Piperidine-2-carbaldehyde is commercially available from a variety of chemical suppliers, primarily in the form of its more stable hydrochloride salt or as N-protected derivatives. The parent compound, being a secondary amine with a reactive aldehyde, can be prone to self-condensation and oxidation. For this reason, suppliers often provide it in protected forms to ensure stability and handling ease.

Key chemical identifiers and typical specifications from various suppliers are summarized in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-

specific data.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Typical Purity	Representative Suppliers
Piperidine-2-carbaldehyde	144876-20-0	C ₆ H ₁₁ NO	113.16	≥98%	ChemScene, BLD Pharm
Piperidine-2-carbaldehyde hydrochloride	1159825-30-5	C ₆ H ₁₂ ClNO	149.62	90% - 97%	Sigma-Aldrich, Amadis Chemical
N-Cbz-piperidine-2-carbaldehyde	105706-76-1	C ₁₄ H ₁₇ NO ₃	247.29	≥97%	Santa Cruz Biotechnology, Cenmed
1-Boc-piperidine-2-carboxaldehyde	137076-22-3	C ₁₁ H ₁₉ NO ₃	213.27	95% - 97%	Fisher Scientific, Sigma-Aldrich

Storage Conditions: Due to the potential for instability, it is generally recommended to store **Piperidine-2-carbaldehyde** and its derivatives under an inert atmosphere, refrigerated (2-8°C), and protected from light.[5][6] The hydrochloride salt offers enhanced stability for long-term storage.

Experimental Protocols: Synthesis of N-Boc-Piperidine-2-carbaldehyde

For many synthetic applications, particularly in multi-step sequences, the use of an N-protected form of **Piperidine-2-carbaldehyde** is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group is commonly employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-**Piperidine-2-carbaldehyde** is typically achieved through the oxidation of the corresponding commercially available alcohol, N-Boc-2-piperidinemethanol. Two

common and effective oxidation methods are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. These methods are favored for their mild reaction conditions and high yields.^{[1][7]}

Protocol 1: Dess-Martin Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.^{[1][8]}

Materials:

- N-Boc-2-piperidinemethanol
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4), anhydrous
- Nitrogen gas supply
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- To the cooled solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise, ensuring the temperature remains close to 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
- Stir the biphasic mixture vigorously until the layers become clear.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **N-Boc-piperidine-2-carbaldehyde**.
- The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also highly effective for the oxidation of primary alcohols to aldehydes.^[7]

Materials:

- N-Boc-2-piperidinemethanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Nitrogen gas supply
- Standard laboratory glassware and magnetic stirrer

Procedure:

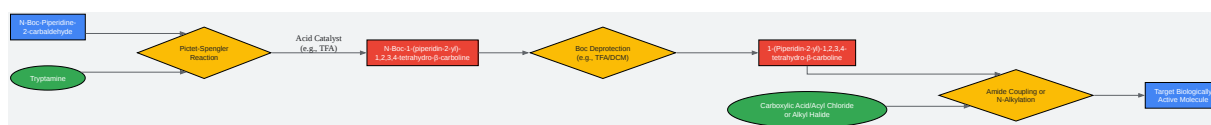
- In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below -60°C .
- After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60°C .
- Stir the mixture for 30 minutes at -78°C .
- Add triethylamine (5.0 equivalents) dropwise, and continue stirring for another 30 minutes at -78°C .
- Allow the reaction to slowly warm to room temperature.
- Quench the reaction by adding water.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify by flash column chromatography on silica gel as needed.

Application in the Synthesis of Biologically Active Molecules: The Pictet-Spengler Reaction

A prominent application of **Piperidine-2-carbaldehyde** is in the Pictet-Spengler reaction to construct the tetrahydro- β -carboline scaffold.[9] This reaction is a cornerstone in the synthesis of numerous indole alkaloids and their analogues, many of which exhibit significant biological

activity.[3][4] For instance, the tetrahydro- β -carboline core is a key feature in compounds designed as phosphodiesterase inhibitors, such as tadalafil and its analogues.[5][6]

The following experimental workflow illustrates the synthesis of a piperidiny- β -carboline, a key intermediate for the development of novel therapeutic agents.



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Synthetic workflow for a piperidiny- β -carboline.

Protocol 3: Pictet-Spengler Reaction and Subsequent Functionalization

This protocol details the acid-catalyzed condensation of N-Boc-piperidine-2-carbaldehyde with tryptamine, followed by deprotection and further derivatization.

Materials:

- N-Boc-piperidine-2-carbaldehyde
- Tryptamine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4), anhydrous
- Appropriate carboxylic acid/acyl chloride or alkyl halide for derivatization
- Coupling agents (e.g., HATU, HOBt) or base (e.g., triethylamine) for derivatization
- Nitrogen gas supply
- Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Pictet-Spengler Reaction

- Dissolve tryptamine (1.0 equivalent) and N-Boc-**piperidine-2-carbaldehyde** (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the solution to 0°C .
- Add trifluoroacetic acid (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate under reduced pressure to yield crude N-Boc-1-(piperidin-2-yl)-1,2,3,4-tetrahydro- β -carboline, which can be purified by column chromatography.

Step 2: Boc Deprotection

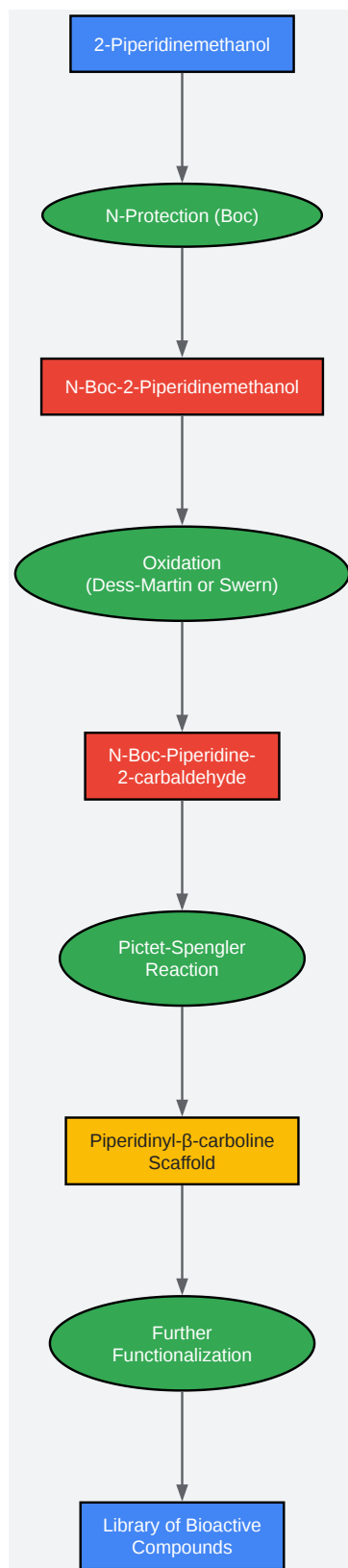
- Dissolve the purified product from Step 1 in dichloromethane.

- Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0°C.
- Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
- Concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(piperidin-2-yl)-1,2,3,4-tetrahydro- β -carboline.

Step 3: N-Functionalization (Example: Amide Coupling)

- Dissolve the deprotected β -carboline from Step 2 (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent like DMF.
- Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents).
- Stir the reaction at room temperature until completion as monitored by TLC.
- Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the final product by column chromatography or recrystallization.

This modular synthetic approach allows for the generation of a library of diverse β -carboline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.



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Overall synthetic strategy from 2-piperidinemethanol.

Conclusion

Piperidine-2-carbaldehyde is a readily accessible and highly versatile chemical intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct commercial availability is limited due to stability concerns, its hydrochloride salt and N-protected derivatives are widely available from numerous suppliers. The straightforward synthesis of N-protected **Piperidine-2-carbaldehyde** from the corresponding alcohol via mild oxidation methods like the Dess-Martin or Swern oxidation makes it a practical starting material for research and development. Its utility is particularly highlighted in the Pictet-Spengler reaction for the construction of β -carboline scaffolds, which are central to the development of new therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers to utilize **Piperidine-2-carbaldehyde** in their synthetic endeavors.

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